N-[4-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide
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Overview
Description
N-[4-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a perylene core substituted with tert-butylphenoxy and acetamide groups, which contribute to its distinct chemical behavior and stability.
Preparation Methods
The synthesis of N-[4-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide typically involves multiple steps, starting with the preparation of the perylene core. The synthetic route includes:
Formation of the perylene core: This is achieved through the cyclization of appropriate precursors under high-temperature conditions.
Substitution with tert-butylphenoxy groups: The perylene core is then subjected to substitution reactions with tert-butylphenol in the presence of a suitable catalyst.
Introduction of the acetamide group: Finally, the compound is treated with acetic anhydride and a suitable base to introduce the acetamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[4-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to hydroxyl groups.
Substitution: The tert-butylphenoxy groups can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include hydroxylated derivatives, quinones, and substituted perylene compounds.
Scientific Research Applications
N-[4-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe in cellular studies.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials due to its electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide involves its interaction with molecular targets through π-π stacking and hydrogen bonding. The compound’s planar structure allows it to intercalate between DNA bases, potentially affecting gene expression and protein synthesis. Additionally, its ability to undergo redox reactions makes it a candidate for electron transfer processes in biological systems.
Comparison with Similar Compounds
Similar compounds include other perylene derivatives such as N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide and 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide . Compared to these compounds, N-[4-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide exhibits unique electronic properties and enhanced solubility due to the presence of the acetamide group.
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-(4-tert-butylphenoxy)-9,10-dioxoanthracen-1-yl]acetamide |
InChI |
InChI=1S/C26H23NO4/c1-15(28)27-20-13-14-21(31-17-11-9-16(10-12-17)26(2,3)4)23-22(20)24(29)18-7-5-6-8-19(18)25(23)30/h5-14H,1-4H3,(H,27,28) |
InChI Key |
RUUKUBGUXJRYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)OC3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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